3-phenethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
Description
3-Phenethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a heterocyclic compound featuring a quinazolin-4(3H)-one core substituted with a phenethyl group at position 3 and a thioether-linked 3-(m-tolyl)-1,2,4-oxadiazol-5-ylmethyl moiety at position 2. The m-tolyl group (meta-methylphenyl) introduces steric and electronic effects that influence reactivity and biological activity.
The 1,2,4-oxadiazole ring in its structure enhances metabolic stability and bioavailability, while the thioether linker may improve membrane permeability.
Properties
IUPAC Name |
2-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(2-phenylethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N4O2S/c1-18-8-7-11-20(16-18)24-28-23(32-29-24)17-33-26-27-22-13-6-5-12-21(22)25(31)30(26)15-14-19-9-3-2-4-10-19/h2-13,16H,14-15,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSKOPWTTBXQHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves the following steps:
Formation of the quinazolinone core: : This is achieved via the cyclization of an anthranilic acid derivative.
Introduction of the phenethyl group: : This can be done through alkylation, typically using a phenethyl halide and a suitable base.
Construction of the 1,2,4-oxadiazole ring: : This involves the cyclization of an appropriate hydrazide with a carboxylic acid derivative.
Linking the 1,2,4-oxadiazole moiety to the quinazolinone core: : This can be done via a thiol-ether linkage, often using a thioalkylating reagent.
Industrial Production Methods
Industrial production generally scales up the laboratory synthesis with optimizations for yield and purity. This might include the use of more efficient catalysts, solvents that are easier to recover, and conditions that minimize side reactions. Continuous flow synthesis techniques can also be employed for better control and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidative reactions, typically affecting the phenethyl or methyl groups.
Reduction: : Reduction of the oxadiazole ring could be explored under specific conditions.
Substitution: : Halogenation or nitration at various positions is possible, depending on the desired derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: : Reduction might be carried out using lithium aluminum hydride or catalytic hydrogenation.
Substitution: : Reagents like thionyl chloride for chlorination or nitric acid for nitration could be used.
Major Products Formed
Oxidation: : May form aldehydes or carboxylic acids.
Reduction: : Could yield amines or other reduced derivatives.
Substitution: : Various halo or nitro derivatives.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features a quinazolinone structure integrated with a thioether linkage and a 1,2,4-oxadiazole moiety. The synthesis typically involves multiple steps that require careful optimization to achieve high yields and purity. Key reactions may include:
- Formation of the quinazolinone core through cyclization reactions.
- Introduction of the oxadiazole group via condensation reactions.
- Thioether formation by reacting with appropriate thiols.
Antimicrobial Properties
Research indicates that quinazolinone derivatives exhibit significant antimicrobial activity. Compounds similar to 3-phenethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one have shown effectiveness against various microbial strains, including:
- Gram-positive bacteria : Staphylococcus aureus and Streptococcus pyogenes.
- Gram-negative bacteria : Escherichia coli and Pseudomonas aeruginosa.
- Fungi : Candida albicans and Aspergillus species.
In vitro studies utilizing the broth microdilution method have demonstrated minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL against these pathogens .
Anticancer Activity
The anticancer potential of this compound is notable, with studies indicating cytotoxic effects on various cancer cell lines such as MCF7 (breast cancer) and PC3 (prostate cancer). The mechanism of action appears to involve the induction of apoptosis, characterized by increased caspase activity and PARP cleavage in treated cells .
Antimicrobial Case Study
A recent study evaluated various derivatives of quinazolinones for their antimicrobial properties. Among these derivatives, those incorporating oxadiazole moieties exhibited potent activity against both bacterial and fungal strains. Specifically, compounds with halogen substitutions showed enhanced effectiveness compared to their non-halogenated counterparts .
Anticancer Case Study
In vitro assessments have demonstrated that 3-phenethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one significantly inhibits cell proliferation in cancer cell lines. The results indicated that treatment led to marked apoptosis in MCF7 cells at micromolar concentrations. The study further elucidated the compound's mechanism involving mitochondrial dysfunction and oxidative stress induction .
Mechanism of Action
The compound's mechanism of action is likely multifaceted, involving interactions with various molecular targets:
Molecular targets: : Potential targets include enzymes involved in cell signaling pathways, protein kinases, and DNA topoisomerases.
Pathways involved: : The compound may disrupt cell cycle progression, induce apoptosis, or inhibit angiogenesis in cancer cells.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varied Substituents
3-Phenethyl-2-(((3-(p-Tolyl)-1,2,4-Oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one
- Structural Difference : The p-tolyl (para-methylphenyl) substituent replaces the m-tolyl group.
Triazolylthiomethylquinazolin-4(3H)-ones
- Example: 3-Amantadinyl-2-[(4-amino-3-aryl-5-ylthio)-1,2,4-triazolo]methyl)quinazolin-4(3H)-one .
- Structural Difference : The 1,2,4-oxadiazole ring is replaced with a 1,2,4-triazole ring.
- Activity : These derivatives exhibit potent antimicrobial (MIC: 1–4 μg/mL against Staphylococcus aureus) and anti-inflammatory (IC₅₀: 8–12 μM for COX-2 inhibition) activities, attributed to the triazole’s hydrogen-bonding capacity .
3-((4-Phenyl-5-((4-(Trifluoromethyl)benzyl)thio)-4H-1,2,4-triazol-3-yl)methyl)quinazolin-4(3H)-one
- Structural Difference : A trifluoromethylbenzyl-thio-triazole group replaces the oxadiazole-thioether moiety.
- Activity: Demonstrates superior bactericidal effects against Xanthomonas oryzae (EC₅₀: 47.6 μg/mL) and Xanthomonas axonopodis (EC₅₀: 22.1 μg/mL), outperforming bismerthiazol .
Functional Group Modifications
Thioacetamide vs. Thioether Linkers
- Example : 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one .
- Structural Difference : A thioacetamide group replaces the thioether linker.
- Impact : DFT-NMR analysis confirms the thioacetamide tautomer’s stability, which may enhance interactions with metal ions in biological systems .
Substitution at the Oxadiazole Ring
- Example: 5-(((5-Amino-1,3,4-thiadiazole-2-yl)thio)methyl)-4-phenyl-1,2,4-triazol-3-thione .
- Structural Difference : A thiadiazole-thioether replaces the oxadiazole-thioether.
- Activity : Exhibits moderate antifungal activity (Candida albicans, MIC: 32 μg/mL), suggesting that sulfur-rich heterocycles enhance antifungal potency .
Physicochemical and Computational Insights
- DFT Studies : For 4-(p-tolyl)-5-(thiophen-2-yl)-1,2,4-triazole-3-thione, DFT (B3LYP/6-311G(d,p)) calculations revealed a planar geometry and HOMO-LUMO energy gap of 4.1 eV, indicating moderate reactivity. Experimental and theoretical IR/NMR data showed strong correlation (R² > 0.98), validating computational models for predicting properties of related compounds .
- Metabolic Stability : The 1,2,4-oxadiazole ring in the target compound likely improves metabolic stability compared to triazole derivatives, as oxadiazoles resist oxidative degradation .
Biological Activity
The compound 3-phenethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is a complex organic molecule that integrates a quinazolinone core with various functional groups, including a phenethyl group and a thioether linkage. Quinazolinones are recognized for their diverse biological activities, making this compound of particular interest in medicinal chemistry. This article delves into the biological activity of this compound, focusing on its potential pharmacological applications, synthesis methods, and relevant research findings.
Molecular Structure
The molecular formula of 3-phenethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one is , with a molecular weight of approximately 438.5 g/mol. The structure features:
- Quinazolinone core : Known for its wide range of biological activities.
- 1,2,4-Oxadiazole moiety : Enhances pharmacological properties.
- Thioether linkage : Potentially increases lipophilicity and biological interactions.
This structural complexity may confer enhanced biological activity or specificity towards certain molecular targets.
Anticancer Properties
Research indicates that quinazolinone derivatives exhibit significant anticancer properties. For instance:
- Antiproliferative Activity : Compounds related to quinazolinones have shown efficacy against various cancer cell lines, including lung cancer (NSCLC), breast cancer (MCF-7), and colorectal cancer (HT-29) . A study demonstrated that certain derivatives bind to the active site of the epidermal growth factor receptor (EGFR), inhibiting cell proliferation effectively.
| Compound Name | Cancer Cell Line | IC50 (µM) |
|---|---|---|
| FL-4 | NSCLC | 10 |
| BIQO-19 | MCF-7 | 12 |
| A3 | HT-29 | 10 |
Antimicrobial Activity
The compound's structural components suggest potential antimicrobial effects. Similar quinazolinone derivatives have been tested against various bacterial strains and fungi:
- Antibacterial Effects : Studies have shown that quinazolinone derivatives can inhibit the growth of Gram-positive bacteria such as Staphylococcus aureus and MRSA . The minimum inhibitory concentration (MIC) for some derivatives was reported to be as low as 0.98 µg/mL against MRSA.
Antioxidant Activity
Preliminary investigations into the antioxidant properties of related compounds indicate that they may possess free radical scavenging abilities. For example, certain quinazolinone derivatives have demonstrated significant inhibition in DPPH radical assays .
Synthesis Methods
The synthesis of 3-phenethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one typically involves multi-step reactions:
- Formation of the quinazolinone core.
- Introduction of the oxadiazole moiety via cyclization reactions.
- Addition of the phenethyl group and thioether linkage through nucleophilic substitution.
Each step requires optimization to achieve high yields and purity.
Study on Antiproliferative Effects
A recent study evaluated various quinazolinone derivatives for their antiproliferative activities using the sulforhodamine B (SRB) assay on different cancer cell lines. The results indicated that compounds with similar structures to 3-phenethyl... exhibited promising growth-inhibitory effects across multiple tumor types .
Cytotoxicity Evaluation
In another investigation focused on cytotoxicity, several derivatives were tested against PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colorectal cancer) cell lines. Results showed that certain compounds inhibited cell growth in a dose-dependent manner with IC50 values ranging from 10 µM to 12 µM .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare 3-phenethyl-2-(((3-(m-tolyl)-1,2,4-oxadiazol-5-yl)methyl)thio)quinazolin-4(3H)-one?
- Methodology : The synthesis typically involves multi-step reactions. For example, intermediate quinazolin-4(3H)-one cores can be functionalized via nucleophilic substitution. A thioether linkage is introduced by reacting a bromomethylquinazolinone derivative (e.g., 2-bromomethylquinazolin-4(3H)-one) with a mercapto-oxadiazole precursor (e.g., 3-(m-tolyl)-5-mercapto-1,2,4-oxadiazole) under reflux in ethanol. Deprotection or further functionalization may follow using sodium hydroxide in ethanol . Analogous methods for triazole-thioether derivatives demonstrate similar strategies, including hydrazine hydrate-mediated cyclization .
Q. Which spectroscopic techniques are critical for characterizing this compound and its intermediates?
- Methodology :
- IR Spectroscopy : Identifies functional groups (e.g., C=O stretch of quinazolinone at ~1670 cm⁻¹, S-H stretch at ~2550 cm⁻¹ for thiol intermediates) .
- NMR (¹H/¹³C) : Confirms substitution patterns. For example, the phenethyl group’s aromatic protons appear as multiplets in δ 7.2–7.5 ppm, while the oxadiazole methylene protons resonate at δ 4.5–5.0 ppm .
- Mass Spectrometry : Validates molecular ion peaks and fragmentation patterns (e.g., [M+H]+ for C₂₅H₂₁N₄O₂S: calculated 449.14) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the target compound?
- Methodology :
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency. PEG-400 has been used as a green solvent to improve reaction homogeneity and yield in analogous syntheses .
- Catalysis : Bleaching Earth Clay (pH 12.5) under heterogeneous conditions accelerates thioether bond formation at 70–80°C .
- Reaction Monitoring : TLC or HPLC ensures reaction completion before proceeding to isolation .
Q. What strategies are recommended to resolve contradictions in reported biological activity data for quinazolinone derivatives?
- Methodology :
- Standardized Assays : Use consistent microbial strains (e.g., Mycobacterium tuberculosis H37Rv for anti-TB activity) and minimum inhibitory concentration (MIC) protocols to ensure reproducibility .
- Dose-Response Curves : Quantify activity across multiple concentrations to identify false negatives/positives .
- Statistical Validation : Apply ANOVA or non-parametric tests to assess significance across replicates .
Q. How can computational methods elucidate the mechanism of action of this compound?
- Methodology :
- Molecular Docking : Simulate binding interactions with target proteins (e.g., Mycobacterium enoyl-ACP reductase). For example, triazole-thioether derivatives show hydrogen bonding with catalytic residues .
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to correlate with antimicrobial potency .
Q. What modifications to the quinazolinone core enhance bioactivity while maintaining stability?
- Methodology :
- Substituent Screening : Introduce electron-withdrawing groups (e.g., nitro, fluoro) on the m-tolyl ring to improve membrane permeability .
- Hybrid Scaffolds : Combine with triazole or thiazole moieties to exploit synergistic effects, as seen in derivatives with IC₅₀ values <10 μM against Gram-positive bacteria .
Experimental Design & Data Analysis
Q. How should stability studies be designed to evaluate the compound under varying storage conditions?
- Methodology :
- Forced Degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and UV light. Monitor decomposition via HPLC every 24 hours for 7 days .
- Kinetic Modeling : Calculate degradation rate constants (k) to predict shelf-life under ambient conditions .
Q. What experimental controls are essential when assessing cytotoxicity in cell-based assays?
- Methodology :
- Negative Controls : Use untreated cells and solvent-only (e.g., DMSO) groups to account for vehicle effects.
- Positive Controls : Include known cytotoxic agents (e.g., doxorubicin) to validate assay sensitivity.
- Endpoint Normalization : Measure cell viability via MTT assay and normalize to untreated controls .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
